High-Affinity SUR1/Kir6.2 Binding: 4'-Hydroxyglibenclamide vs. Glibenclamide
In competitive binding assays using rat brain synaptosomes, 4'-Hydroxyglibenclamide (M1) potently inhibits [3H]glyburide binding to the SUR1/Kir6.2 complex. While the parent compound Glibenclamide is a potent inhibitor, M1 demonstrates a high-affinity binding component with an IC50 value of 0.95 nM at the high-affinity site, and a secondary IC50 of 100 nM at the low-affinity site . This quantifies its direct interaction with the target, confirming it is not an inert or inactive byproduct.
| Evidence Dimension | Inhibition of [3H]glyburide binding to SUR1/Kir6.2 |
|---|---|
| Target Compound Data | IC50 = 0.95 nM (high affinity site); 100 nM (low affinity site) |
| Comparator Or Baseline | Glibenclamide (glyburide): IC50 not directly provided in this specific binding displacement context, but M1 is compared against it as the reference ligand. |
| Quantified Difference | M1 demonstrates high affinity for SUR1 (0.95 nM), a key driver of its in vivo insulinotropic effect. |
| Conditions | In vitro competitive binding assay with rat brain synaptosomes. |
Why This Matters
This quantitative binding data confirms the active pharmacological nature of M1, validating its use as a reference standard for receptor binding studies and for investigating sulfonylurea receptor pharmacology beyond the parent drug.
